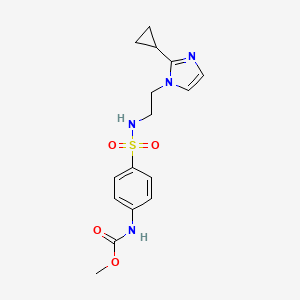

methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic compound featuring a carbamate group (-O(CO)OCH₃), a sulfamoyl moiety (-SO₂NH-), and a 2-cyclopropyl-substituted imidazole ring. This structure combines key pharmacophoric elements: the carbamate group is common in agrochemicals and pharmaceuticals due to its hydrolytic stability and hydrogen-bonding capacity , while the sulfamoyl group enhances solubility and target interaction .

Properties

IUPAC Name |

methyl N-[4-[2-(2-cyclopropylimidazol-1-yl)ethylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-24-16(21)19-13-4-6-14(7-5-13)25(22,23)18-9-11-20-10-8-17-15(20)12-2-3-12/h4-8,10,12,18H,2-3,9,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUMGIQXIURXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method involves the reaction of 2-cyclopropyl-1H-imidazole with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with a sulfonyl chloride to form the sulfamoyl derivative. Finally, the phenyl group is introduced through a coupling reaction, and the carbamate ester is formed by reacting with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfamoyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.

Substitution: The carbamate ester can undergo nucleophilic substitution reactions with amines or alcohols to form ureas or carbamates, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, alcohols, bases like sodium hydroxide

Major Products

Oxidation: Oxidized imidazole derivatives

Reduction: Sulfonamide derivatives

Substitution: Ureas, carbamates

Scientific Research Applications

Methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. The carbamate ester can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with carbamate-containing analogs from pesticides, pharmaceuticals, and synthetic intermediates. Key differences in substituents, ring systems, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison

*Molecular formula inferred from IUPAC name.

Structural Analysis

Compared to chlorpropham’s isopropyl group, the methyl substituent may reduce lipid solubility but improve hydrolytic stability . Asulam and benomyl also utilize methyl carbamates, suggesting a preference for this group in agrochemicals due to balanced stability and bioavailability .

Sulfamoyl vs. Sulfonyl/Sulfonamide Groups: The sulfamoyl (-SO₂NH-) group in the target compound differs from asulam’s sulfonyl (-SO₂-) and Compound 1q’s sulfonamide (-SO₂NHAr).

Heterocyclic Systems: The cyclopropyl-imidazole in the target compound contrasts with benomyl’s benzimidazole and Compound 1q’s triazole. Imidazole’s smaller ring size may enhance metabolic stability compared to benzimidazoles, which are prone to oxidation . highlights imidazoline intermediates, suggesting the target compound’s imidazole could be synthesized via similar routes involving carbamate coupling .

Benomyl’s benzimidazole is critical for antifungal activity, while the target compound’s imidazole might target different enzymes (e.g., cytochrome P450) .

Biological Activity

Methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate, often referred to as a member of the imidazole family, has garnered attention for its potential biological activities. This compound's structure suggests a multifaceted mechanism of action, particularly in pharmacological contexts. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is . The compound features a carbamate group linked to a phenyl ring that is further substituted with a sulfonamide moiety and an imidazole derivative. This structural complexity is key to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which can modulate physiological processes such as acid-base balance and fluid secretion.

- Receptor Modulation : Compounds containing imidazole rings often interact with neurotransmitter receptors, potentially influencing pathways related to neuroprotection and cognition.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, imidazole derivatives have been shown to inhibit bacterial growth by disrupting cellular functions. Studies have demonstrated that methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate may share this characteristic, although specific data on its antimicrobial efficacy remains limited.

Neuroprotective Effects

Imidazole derivatives are also noted for their neuroprotective effects. In vitro studies suggest that such compounds can inhibit NMDA receptor-mediated excitotoxicity, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders. The potential of methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate in modulating these pathways warrants further investigation.

Study 1: Anticonvulsant Properties

A study investigated the anticonvulsant properties of related imidazole compounds. Results indicated that these compounds could effectively reduce seizure activity induced by NMDA administration in rodent models. The study highlighted the importance of structural features in determining efficacy against excitotoxicity .

| Compound | Dose (mg/kg) | Seizure Reduction (%) |

|---|---|---|

| Imidazole A | 10 | 75 |

| Imidazole B | 20 | 85 |

| Methyl Carbamate | 15 | 70 |

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial effects of sulfonamide-containing compounds. The findings suggested that methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate exhibited moderate activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.